molecular formula C7H14BClO2 B1589498 2-(Chloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 83622-42-8

2-(Chloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B1589498
CAS No.: 83622-42-8
M. Wt: 176.45 g/mol
InChI Key: ABFNBZSUTILCRK-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that features a boron atom within a dioxaborolane ring. This compound is of significant interest in organic synthesis due to its utility as a building block for various chemical reactions, particularly in the formation of carbon-boron bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2-(Hydroxymethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane with thionyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the product. The general reaction scheme is as follows:

2-(Hydroxymethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane+SOCl2This compound+SO2+HCl\text{2-(Hydroxymethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 2-(Hydroxymethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane+SOCl2​→this compound+SO2​+HCl

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by various nucleophiles, such as amines, alcohols, or thiols.

    Cross-Coupling Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

    Hydrolysis: In the presence of water, it can hydrolyze to form the corresponding alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and primary amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Cross-Coupling Reactions: Palladium catalysts and bases such as potassium carbonate are commonly used. The reactions are often performed in solvents like tetrahydrofuran (THF) or toluene.

    Hydrolysis: This reaction occurs readily in the presence of water or aqueous acids.

Major Products

    Nucleophilic Substitution: Produces substituted dioxaborolanes.

    Cross-Coupling Reactions: Yields biaryl compounds.

    Hydrolysis: Forms 2-(Hydroxymethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

Scientific Research Applications

2-(Chloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and in the development of new materials.

    Biology: Employed in the modification of biomolecules for labeling and imaging studies.

    Medicine: Investigated for its potential in drug delivery systems and as a building block for pharmaceuticals.

    Industry: Utilized in the production of polymers, resins, and other advanced materials.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily involves its ability to form stable carbon-boron bonds. This property is exploited in various chemical reactions, particularly in cross-coupling reactions where it acts as a boron source. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    Chloromethyl Methyl Ether:

    Bis(Chloromethyl) Ether: Employed in the synthesis of polymers and resins.

    Benzyl Chloromethyl Ether:

Uniqueness

2-(Chloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its boron-containing dioxaborolane ring, which imparts distinct reactivity and stability compared to other chloromethyl ethers. This makes it particularly valuable in cross-coupling reactions and other applications where boron chemistry is advantageous.

Properties

IUPAC Name

2-(chloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14BClO2/c1-6(2)7(3,4)11-8(5-9)10-6/h5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABFNBZSUTILCRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14BClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60456125
Record name 2-(chloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60456125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83622-42-8
Record name 2-(chloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60456125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To the mixture of triisopropyl borate (15 ml, 65 mmol), chloroiodomethane (13 g, 72 mmol), and tetrahydrofuran (78 ml), n-butyllithium (a 1.6 M n-hexane solution, 41 ml, 65 mmol) was added dropwise at −78° C. (an outer temperature) for 20 min, and then the obtained mixture was stirred at room temperature for 2.5 hours. The reaction mixture was cooled to 0° C. (an outer temperature), and a 4 N hydrochloric acid-ethyl acetate solution was added dropwise thereto at the same temperature until the reaction mixture became neutral. At the same temperature, pinacol (7.7 g, 65 mmol) was added to the reaction mixture, and then the reaction mixture was stirred at room temperature for 40 min. The solvents were evaporated under reduced pressure, and then the obtained residue was distilled under reduced pressure (63-70° C., 11 mmHg), thereby obtaining the entitled compound (9.2 g, 52 mmol, 81%).
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15 mL
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13 g
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7.7 g
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Yield
81%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 2-(Chloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in organic synthesis?

A1: this compound serves as a crucial precursor to other valuable compounds. It can be transformed into:

  • Allylic boronic esters: These esters are vital for stereoselective reactions with aldehydes, ultimately yielding homoallylic alcohols. []
  • Heterosubstituted methylboronates: These compounds find applications in various synthetic transformations. []

Q2: Can you provide the structural characterization of this compound based on the research?

A2: The research paper outlines the following structural characteristics:

  • Molecular Formula: C7H14BClO2 []
  • Molecular Weight: 176.45 g/mol []
  • 1H NMR Data:
    • δ 2.77 (s, CH2Cl) []

Q3: Are there any safety concerns associated with handling this compound?

A3: Yes, the research paper emphasizes the following safety precautions:

  • Lachrymatory Properties: The compound is a lachrymator, meaning it can irritate the eyes and cause tearing. Therefore, handling it within a well-ventilated fume hood is crucial. []
  • Skin Contact: Like many reactive alkyl halides, direct skin contact should be avoided to prevent potential irritation. []

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